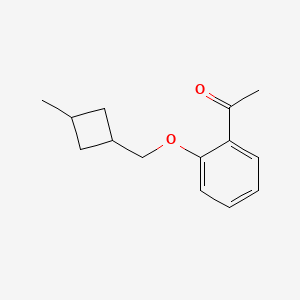

1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone

Description

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-[2-[(3-methylcyclobutyl)methoxy]phenyl]ethanone |

InChI |

InChI=1S/C14H18O2/c1-10-7-12(8-10)9-16-14-6-4-3-5-13(14)11(2)15/h3-6,10,12H,7-9H2,1-2H3 |

InChI Key |

ZMAZSJOVROKHQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)COC2=CC=CC=C2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Methoxy-Substituted Phenyl Ethanone Intermediate

The aromatic ketone core, 1-(2-hydroxyphenyl)ethanone or its derivatives, is prepared first. This can be achieved by:

Hydration of alkynyl-substituted pyridine derivatives or phenyl precursors in acidic media (e.g., sulfuric acid and toluene mixtures) at moderate temperatures (50–80 °C) for 2–16 hours, yielding the corresponding hydroxy-substituted ethanone with high molar yields (>90%).

Alternatively, direct acylation of methoxy-substituted phenols with acetylating agents under Friedel-Crafts conditions can be employed, although this method requires careful control to avoid poly-substitution.

Introduction of the 3-Methylcyclobutyl Group via Ether Formation

The key step involves forming the ether bond between the phenolic oxygen and the 3-methylcyclobutyl moiety:

The 3-methylcyclobutylmethanol or its halide derivative is reacted with the phenolic ethanone intermediate under nucleophilic substitution conditions.

Commonly, Williamson ether synthesis is used, where the phenol is deprotonated with a base (e.g., sodium hydride or potassium carbonate) and then reacted with 3-methylcyclobutylmethyl halide (e.g., bromide or chloride) to form the ether linkage.

Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 80 °C, with reaction times from several hours to overnight to ensure complete conversion.

Final Purification and Characterization

The crude product is purified by conventional organic synthesis techniques such as liquid-liquid extraction, crystallization, or column chromatography.

Characterization is performed using nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity (>95%).

Reaction Conditions and Optimization

Research Findings and Advantages

The use of commercially available intermediates and avoidance of hazardous oxidants (e.g., hydrogen peroxide) improves safety and economic viability.

The process avoids tungsten-based catalysts, reducing environmental impact and cost.

The etherification step is critical for yield and purity; optimization of base, solvent, and temperature is essential.

Characterization data confirm the successful synthesis of the target compound with high purity, suitable for further applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone involves its interaction with various molecular targets. The compound’s methoxy and cyclobutyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Ethanone Derivatives

Key Observations:

- The 3-methylcyclobutyl methoxy group in the target compound introduces significant steric bulk compared to linear alkoxy chains (e.g., butoxy in ) or planar substituents (e.g., hydroxy/methoxy in ). This may hinder rotational freedom and influence binding to biological targets.

- Compared to 1-(2-methylphenyl)ethanone (), the cyclobutyl methoxy group increases molecular weight and lipophilicity, which could enhance bioavailability but reduce solubility.

Biological Activity

1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone, with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. This compound contains both methoxy and cyclobutyl groups, which may enhance its biological activity through various mechanisms of interaction with biological targets. Understanding the biological activity of this compound is crucial for potential therapeutic applications.

Structural Characteristics

The structural complexity of this compound allows for various interactions that can influence its pharmacological effects. The methoxy group can facilitate hydrogen bonding, while the cyclobutyl moiety introduces steric hindrance that may affect binding affinity and specificity towards certain proteins or enzymes.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-1-phenyl-ethanone | Methoxy group on phenyl without cyclobutyl | Less sterically hindered; different reactivity |

| 1-(2-Methoxyphenyl)ethanone | Methoxy group on phenyl without cyclobutyl | Different chemical properties due to lack of cyclobutyl group |

| 1-(3-Methylcyclobutyl)-ethanone | Similar cyclobutyl presence but lacks methoxy substitution | Different reactivity profile due to absence of phenolic structure |

Research indicates that the biological activity of this compound may involve interactions with various biological targets. The potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It could interact with various receptors, affecting signaling pathways critical for cellular functions.

Case Studies and Experimental Findings

Recent studies have explored the compound's effects on cell proliferation and apoptosis:

- Cell Proliferation Assay : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in certain cancer cell lines, indicating potential anti-cancer properties.

- Apoptosis Induction : Fluorescent assays showed increased activation of caspase-3 in treated cells, suggesting that the compound induces apoptosis through intrinsic pathways.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for evaluating the therapeutic potential:

- Absorption : Preliminary data suggest favorable gastrointestinal absorption characteristics.

- Distribution : The presence of a lipophilic cyclobutyl group may enhance membrane permeability.

- Metabolism : Ongoing studies aim to elucidate metabolic pathways and identify potential metabolites.

- Toxicity : Initial toxicity assessments indicate a need for further investigation to fully characterize safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.